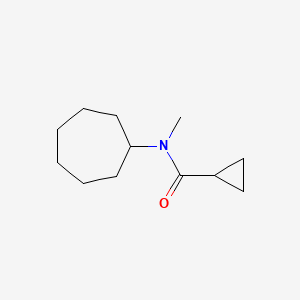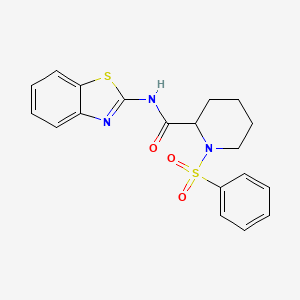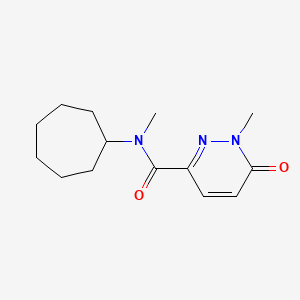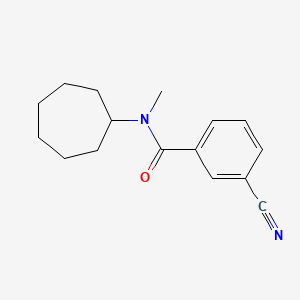![molecular formula C13H11Cl2NO2 B7504925 N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, commonly known as DFU, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are important signaling molecules in the body. DFU has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
DFU functions as a selective inhibitor of N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, DFU increases the levels of endocannabinoids in the body, which can lead to various physiological effects. Endocannabinoids are known to play a role in pain and inflammation, mood regulation, and appetite control.
Biochemical and Physiological Effects
DFU has been shown to have various biochemical and physiological effects in preclinical studies. DFU has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DFU has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, DFU has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DFU has several advantages for use in lab experiments. DFU is a potent and selective inhibitor of N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide, which allows for the specific targeting of endocannabinoid signaling pathways. DFU has also been optimized for large-scale production, making it a viable option for use in high-throughput screening assays. However, DFU has some limitations, including its potential off-target effects and lack of selectivity for other enzymes involved in endocannabinoid metabolism.
Orientations Futures
DFU has significant potential for use in various therapeutic applications. Future research should focus on further elucidating the mechanisms of action of DFU and its effects on endocannabinoid signaling pathways. Additionally, the development of more selective N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide inhibitors may lead to improved therapeutic outcomes and reduced side effects. The potential use of DFU in combination with other drugs should also be explored, as it may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
DFU can be synthesized through a multistep process starting from 2,4-dichlorophenylacetonitrile and furan-2-carboxylic acid. The reaction involves the formation of an imine intermediate, which is reduced using sodium borohydride to yield the final product, DFU. The synthesis of DFU has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
DFU has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, DFU has shown promising results in reducing pain and inflammation, as well as anxiety-like behaviors. DFU has also been investigated for its potential use in treating obesity and metabolic disorders.
Propriétés
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8(10-5-4-9(14)7-11(10)15)16-13(17)12-3-2-6-18-12/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKZDUUPHPLFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)



![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)


![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)